molecular formula C5H4N2O B147697 2-Aminofuran-3-carbonitrile CAS No. 139370-56-2

2-Aminofuran-3-carbonitrile

Cat. No. B147697
M. Wt: 108.1 g/mol
InChI Key: WCFLBCQUEZKJJD-UHFFFAOYSA-N
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Description

2-Aminofuran-3-carbonitrile is a chemical compound that has been the subject of various synthetic methods and chemical studies. It is a versatile intermediate that can be used to synthesize a wide range of heterocyclic compounds, which are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 2-Aminofuran-3-carbonitrile derivatives has been achieved through different methods. One efficient method involves a cascade Stetter-γ-ketonitrile cyclization reaction catalyzed by N-heterocyclic carbenes, which allows the formation of 4,5-disubstituted 2-aminofuran-3-carbonitriles from aromatic aldehydes and acylidenemalononitriles under mild conditions . Another approach is the ultrasound-promoted one-pot synthesis in aqueous media, which is considered a 'green chemistry' method due to its use of water as a solvent and avoidance of transition metal or base catalysts .

Molecular Structure Analysis

The molecular structure of 2-Aminofuran-3-carbonitrile derivatives can be complex, with the potential for various substituents and functional groups. X-ray structure analysis has been used to determine the crystal structure of related compounds, such as 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, revealing monoclinic crystals stabilized by hydrogen bonds and π interactions .

Chemical Reactions Analysis

2-Aminofuran-3-carbonitrile and its derivatives undergo a variety of chemical reactions. For instance, 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles can be thermally aromatized to 2-aminofuran-3-carbonitriles, which can further react through photoxidative ring transformation or mild acidic hydrolysis to yield different heterocyclic structures . Additionally, reactions with α,β-unsaturated carbonyl compounds have been shown to produce Michael adducts and dihydrofuro[2,3-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Aminofuran-3-carbonitrile derivatives are influenced by their molecular structure. For example, the electronic transport properties of a diarylethene derivative of 2-aminofuran-3-carbonitrile have been studied, showing that it can act as an optical molecular switch with the ability to change conductivity states upon exposure to ultraviolet radiation or visible light . This highlights the potential of such compounds in the development of molecular electronics.

Scientific Research Applications

Synthesis Techniques

  • 2-Aminofuran-3-carbonitriles can be synthesized through a cascade Stetter-γ-ketonitrile cyclization reaction, catalyzed by N-heterocyclic carbenes, offering moderate to high yields under mild conditions (Liu, Lei, Ma, & Hu, 2011).
  • Another synthesis approach involves thermally aromatizing 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles to 2-aminofuran-3-carbonitriles, which can then undergo further transformations (Arán, Pérez, & Soto, 1984).

Chemical Transformations and Reactions

  • 2-Aminofuran-3-carbonitriles react with triethylorthoformate or triethylorthoacetate to produce imidates, which can be further transformed into various compounds, highlighting its versatility in chemical synthesis (Shaker, 2006).
  • They can also be transformed into 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives, showing potential in the creation of new chemical structures (Elkholy & Morsy, 2006).

Advanced Synthesis Methods

  • Metal-free solvent/base-switchable synthesis of multisubstituted dihydrofurans and dihydrofuran-carbonitriles has been demonstrated, showcasing an environmentally friendly approach in the production of these compounds (Gore, Kuo, Garkhedkar, Chang, & Wang, 2020).
  • The compound has been used in the electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile, highlighting its role in facilitating complex chemical processes (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

Potential Applications in Medicine and Materials Science

  • Studies on 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, a compound structurally related to 2-aminofuran-3-carbonitrile, have shown potential anti-tubercular properties, indicating a possible application in medicinal chemistry (Obu et al., 2021).
  • The photovoltaic properties of certain derivatives have been explored for use in organic–inorganic photodiode fabrication, suggesting applications in materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Green Chemistry Applications

  • 2-Aminofuran-3-carbonitrile derivatives have been synthesized using ultrasound in aqueous media, a method that aligns with the principles of green chemistry (Banitaba, Safari, & Khalili, 2013).

Safety And Hazards

The safety information for 2-Aminofuran-3-carbonitrile includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-aminofuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c6-3-4-1-2-8-5(4)7/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFLBCQUEZKJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627776
Record name 2-Aminofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminofuran-3-carbonitrile

CAS RN

139370-56-2
Record name 2-Aminofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-cyanofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
Y Han, K Ebinger, LE Vandevier, JW Maloney… - Tetrahedron …, 2010 - Elsevier
… of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives by microwave irradiation has been developed starting from readily available amines and substituted 2-aminofuran-3-carbonitrile …
Number of citations: 26 www.sciencedirect.com
M Kidwai, S Rastogi, R Venkataramanan - Bulletin of the Chemical …, 2003 - journal.csj.jp
… differential activity of various solid supports was studied for a reaction which enables one to accomplish the one-pot synthesis of the required product via the 2-aminofuran-3-carbonitrile …
Number of citations: 34 www.journal.csj.jp
P Richardson - Synfacts, 2022 - thieme-connect.com
… of furo[2,3-b]pyridines 3 from β-ketodinitriles 1 and alkynes 2 that is proposed to proceed through an initial acid-mediated cyclization to form an intermediate 2-aminofuran-3-carbonitrile (…
Number of citations: 0 www.thieme-connect.com
C Martins, A Eleutério, MC Carreiras, A Samadi… - Molecular …, 2009 - Springer
… Interestingly, it has been reported that, when an alkylamine is used as base instead of aniline, the resulting product is exclusively a 2-aminofuran3-carbonitrile (yield not reported) [10]. …
Number of citations: 7 link.springer.com
Z Su, Z Xie, S Wang, N Luo, C Wang - Organic & Biomolecular …, 2019 - pubs.rsc.org
… In this case, the final outcome was the preparation of the 2-aminofuran-3-carbonitrile 5c (… intermediate for the formation of the 2-aminofuran-3-carbonitrile (see ESI† for more details). …
Number of citations: 18 pubs.rsc.org
H Liu, C Qi, L Wang, Y Guo, D Li… - The Journal of Organic …, 2021 - ACS Publications
… of some bases such as NaNH 2 and CsF (Table 1, entries 7 and 8), intermediate D is prone to undergo intramolecular cyclization to give functionalized 2-aminofuran-3-carbonitrile 5. (19…
Number of citations: 16 pubs.acs.org
HP Deng, Q Zhou, J Wu - Angewandte Chemie, 2018 - Wiley Online Library
… The aldehyde alkylation product 22 underwent acid-triggered cyclization to generate fully substituted 2-aminofuran-3-carbonitrile 39; such compounds are important intermediates for …
Number of citations: 168 onlinelibrary.wiley.com
S Hesse, E Perspicace, G Kirsch - Tetrahedron letters, 2007 - Elsevier
… In 2006, Cheong et al. reported the synthesis of some substituted furopyrimidines: 2-aminofuran-3-carbonitrile was stirred for 3 h with formic acid 85% in the presence of acetic …
Number of citations: 116 www.sciencedirect.com
J Marco-Contelles - Synlett, 2021 - thieme-connect.com
… [32] [33] It has been previously reported that when an alkylamine was used as the base instead of aniline, the resulting product was exclusively a 2-aminofuran-3-carbonitrile (yield not …
Number of citations: 5 www.thieme-connect.com
DB Da Silva, A Samadi, L Infantes… - Tetrahedron …, 2010 - Elsevier
An unexpected, but simple method for the efficient synthesis of new 2.2′-azopyridine dyes, such as (E)-diethyl 6,6′-(diazene-1,2-diyl)bis(5-cyano-2-methyl-4-phenylnicotinates) (2, 4, …
Number of citations: 5 www.sciencedirect.com

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